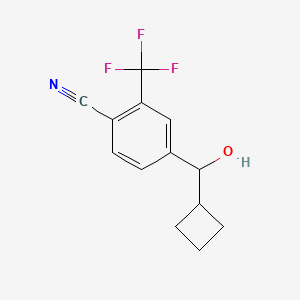
(R)-2-Amino-2-(3-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a nitro group attached to the benzene ring, which is bonded to the alpha carbon of the amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by amination. One common method includes the nitration of phenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The resulting 3-nitrophenylacetic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield ®-2-Amino-2-(3-nitrophenyl)acetic acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-nitrophenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-aminophenylacetic acid.
Reduction: Formation of 3-aminophenylacetic acid.
Substitution: Formation of substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with and modify the activity of these molecular targets, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrophenylacetic acid: Similar structure but lacks the amino group.
2-Amino-3-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.
3-Aminophenylacetic acid: Similar structure but lacks the nitro group.
Uniqueness
®-2-Amino-2-(3-nitrophenyl)acetic acid is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions in various fields of research.
Propriétés
Formule moléculaire |
C8H8N2O4 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m1/s1 |
Clé InChI |
RJMYTHGQVJWWJO-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
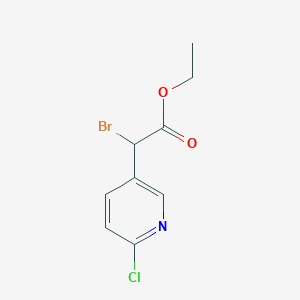
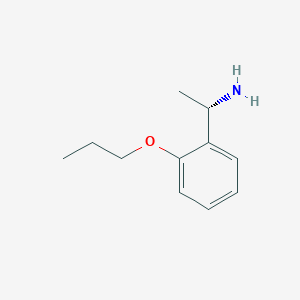
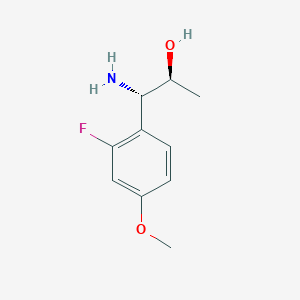


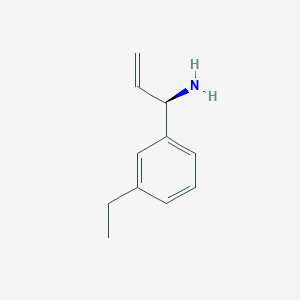
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)

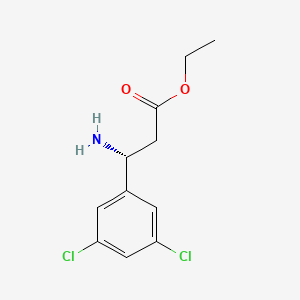
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

